molecular formula C10H12ClNO B6166402 5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1280291-52-2

5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6166402
CAS RN: 1280291-52-2
M. Wt: 197.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1280291-52-2 . It has a molecular weight of 197.66 . This compound is typically stored at 4 degrees Celsius and is usually in powder form .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline can be represented by the InChI Code: 1S/C10H12ClNO/c1-13-10-3-2-9 (11)7-4-5-12-6-8 (7)10/h2-3,12H,4-6H2,1H3 .


Chemical Reactions Analysis

The C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .


Physical And Chemical Properties Analysis

The physical form of 5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a powder . It has a molecular weight of 197.66 . The compound is typically stored at 4 degrees Celsius .

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives could involve the development of novel THIQ analogs with potent biological activity . There is also potential for further exploration of multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline involves the condensation of 2-methoxyphenethylamine with 4-chlorobutyraldehyde followed by reduction and cyclization.", "Starting Materials": [ "2-methoxyphenethylamine", "4-chlorobutyraldehyde", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 2-methoxyphenethylamine with 4-chlorobutyraldehyde in the presence of acetic acid to form 5-chloro-2-(4-chlorobutanoyl)phenethylamine.", "Step 2: Reduction of the intermediate product with sodium borohydride in ethanol to form 5-chloro-2-(4-chlorobutanoyl)phenethylamine.", "Step 3: Cyclization of the intermediate product with hydrochloric acid and sodium hydroxide to form 5-chloro-8-methoxy-1,2,3,4-tetrahydroisoquinoline." ] }

CAS RN

1280291-52-2

Molecular Formula

C10H12ClNO

Molecular Weight

197.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.